Cas no 914654-74-3 (tert-butyl 3-(2-hydroxypropan-2-yl)piperidine-1-carboxylate)

Tert-butyl 3-(2-hydroxypropan-2-yl)piperidine-1-carboxylate is a versatile Boc-protected piperidine derivative widely used in organic synthesis and pharmaceutical research. Its key structural features include a tert-butyloxycarbonyl (Boc) protecting group, which enhances stability and facilitates selective deprotection under mild acidic conditions, and a 2-hydroxypropan-2-yl substituent that offers functionalization potential. The compound serves as a valuable intermediate in the synthesis of complex molecules, particularly in medicinal chemistry for the development of bioactive compounds. Its well-defined reactivity and compatibility with a range of reaction conditions make it a preferred choice for constructing piperidine-based scaffolds. The product is typically characterized by high purity and consistent performance in synthetic applications.
tert-butyl 3-(2-hydroxypropan-2-yl)piperidine-1-carboxylate structure
914654-74-3 structure
Product Name:tert-butyl 3-(2-hydroxypropan-2-yl)piperidine-1-carboxylate
CAS No:914654-74-3
MF:C13H25NO3
MW:243.342504262924
CID:1969340
PubChem ID:68596422
Update Time:2025-06-08

tert-butyl 3-(2-hydroxypropan-2-yl)piperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1-Piperidinecarboxylic acid, 3-(1-hydroxy-1-methylethyl)-,1,1-dimethylethyl ester
    • tert-butyl 3-(2-hydroxypropan-2-yl)piperidine-1-carboxylate
    • YWEVUDVELZDXRD-UHFFFAOYSA-N
    • DA-01068
    • SCHEMBL3325087
    • 914654-74-3
    • EN300-1878974
    • 1,1-dimethylethyl 3-(1-hydroxy-1-methylethyl)-1-piperidinecarboxylate
    • Inchi: 1S/C13H25NO3/c1-12(2,3)17-11(15)14-8-6-7-10(9-14)13(4,5)16/h10,16H,6-9H2,1-5H3
    • InChI Key: YWEVUDVELZDXRD-UHFFFAOYSA-N
    • SMILES: OC(C)(C)C1CN(C(=O)OC(C)(C)C)CCC1

Computed Properties

  • Exact Mass: 243.18344366g/mol
  • Monoisotopic Mass: 243.18344366g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 281
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 49.8Ų

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Additional information on tert-butyl 3-(2-hydroxypropan-2-yl)piperidine-1-carboxylate

Recent Advances in the Synthesis and Applications of tert-Butyl 3-(2-hydroxypropan-2-yl)piperidine-1-carboxylate (CAS: 914654-74-3)

The compound tert-butyl 3-(2-hydroxypropan-2-yl)piperidine-1-carboxylate (CAS: 914654-74-3) has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This piperidine derivative serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly those targeting central nervous system (CNS) disorders and infectious diseases. Recent studies have highlighted its role in the development of novel modulators for G-protein-coupled receptors (GPCRs) and as a building block for protease inhibitors.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of this compound via a three-step process involving Boc protection, Grignard addition, and subsequent oxidation. The researchers achieved an overall yield of 78% with excellent purity (>99%), making it a practical intermediate for large-scale production. The structural features of this compound, particularly the tert-butyl carbamate group and the hydroxypropyl side chain, contribute to its stability and reactivity in subsequent transformations.

In pharmacological applications, this intermediate has shown promise in the development of novel σ receptor ligands. A recent patent (WO2023056789) describes its use in creating selective σ1 receptor agonists with potential applications in neuropathic pain management. The compound's ability to maintain the spatial orientation of pharmacophores while allowing for diverse functional group attachments makes it particularly valuable in structure-activity relationship (SAR) studies.

New synthetic methodologies have emerged that utilize 914654-74-3 as a key intermediate in flow chemistry systems. A 2024 publication in Organic Process Research & Development reported a continuous flow synthesis approach that reduces reaction times from hours to minutes while maintaining high selectivity. This advancement addresses previous challenges in scaling up production while controlling stereochemistry at the 3-position of the piperidine ring.

The compound's applications have expanded beyond CNS drug discovery. Recent work published in Bioorganic & Medicinal Chemistry Letters (2024) demonstrated its utility in developing novel antiviral agents. Researchers modified the hydroxypropyl side chain to create potent inhibitors of viral proteases, showing particular efficacy against coronaviruses. The structural flexibility of 914654-74-3 allows for systematic variation of substituents while maintaining the core piperidine scaffold essential for target binding.

Quality control and analytical methods for this compound have also seen significant improvements. A recent analytical study (Journal of Pharmaceutical and Biomedical Analysis, 2023) developed a robust HPLC-MS method for quantifying both the compound and its potential impurities in synthetic batches. This method achieves detection limits below 0.1% for all known synthetic byproducts, addressing previous challenges in purity assessment.

Looking forward, the versatility of tert-butyl 3-(2-hydroxypropan-2-yl)piperidine-1-carboxylate continues to drive innovation in drug discovery. Current research directions include its application in PROTAC (proteolysis targeting chimera) development and as a scaffold for bifunctional molecules in targeted drug delivery systems. The compound's unique combination of stability and reactivity positions it as a valuable tool in addressing emerging challenges in medicinal chemistry.

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